5-[(2-Chlorophenyl)methoxy]pentanehydrazide
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Overview
Description
5-[(2-Chlorophenyl)methoxy]pentanehydrazide: is a chemical compound with the following structural formula:
C13H18ClNO
It consists of a pentane backbone with a methoxy group (–OCH₃) and a hydrazide functional group (–CONHNH₂) attached to the 2-position of a chlorobenzene ring. The compound’s systematic name is 7-chloro-5-(2-chlorophenyl)-3-methoxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Preparation Methods
Synthetic Routes:: The synthesis of 5-[(2-Chlorophenyl)methoxy]pentanehydrazide involves several steps. One common approach is via the reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine. The resulting intermediate undergoes cyclization to form the benzodiazepinone ring. Subsequent methylation and chlorination yield the final product.
Reaction Conditions::Step 1: Reaction of 2-chlorobenzoyl chloride with 1,5-pentanediamine (base-catalyzed).
Step 2: Cyclization of the intermediate under acidic conditions.
Step 3: Methylation using methyl iodide.
Step 4: Chlorination using N-chlorosuccinimide (NCS).
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and scale-up processes.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, such as conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group (–C=O) to the corresponding alcohol (–CH₂OH).
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄).
Substitution: Nucleophiles (e.g., NH₂OH, NaN₃).
- Oxidation: Methoxy group converted to hydroxyl group.
- Reduction: Carbonyl group reduced to alcohol.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in specialty chemicals or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 5-[(2-Chlorophenyl)methoxy]pentanehydrazide is unique due to its benzodiazepinone scaffold, similar compounds include other benzodiazepines and related heterocycles.
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]pentanehydrazide |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-6-2-1-5-10(11)9-17-8-4-3-7-12(16)15-14/h1-2,5-6H,3-4,7-9,14H2,(H,15,16) |
InChI Key |
LYUUCWQZKJHUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCCCC(=O)NN)Cl |
Origin of Product |
United States |
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